SU11657
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
Aplicaciones Científicas De Investigación
Radiosensitization in Meningioma Cells
SU11657, a multi-receptor tyrosine kinase inhibitor, enhances the radiosensitivity of human meningioma cells. This has been observed in both atypical and benign meningioma cells, as well as in human umbilical vein endothelial cells (HUVEC). This compound in combination with irradiation reduces cell proliferation in a dose-dependent manner and increases radiosensitivity, particularly more pronounced in atypical meningioma cells compared to benign ones (Milker-Zabel et al., 2008).
Effectiveness in Trimodal Cancer Treatment
This compound is part of a trimodal cancer treatment strategy, combining antiangiogenesis, chemotherapy, and radiotherapy. This combination has shown superior effects in human tumor cells and endothelial cells, including reduced cell proliferation, migration, clonogenic survival, and apoptosis. The compound also attenuates radiation and chemotherapy-induced endothelial cell Akt phosphorylation, contributing to reduced tumor cell proliferation and vessel count, ultimately leading to a significant tumor growth delay without increasing apparent toxicity (Huber et al., 2005).
Remission of TEL-PDGFRB-Induced Myeloproliferative Disease in Mice
This compound has shown therapeutic potential in the remission of TEL-PDGFRB-induced myeloproliferative disease in mice. It inhibits TEL/PDGFbetaR kinase activity at nanomolar concentrations and suppresses myeloproliferation, significantly prolonging survival in mice treated prior to disease development as well as in those with large tumor burdens (Cain et al., 2004).
Inhibition of Tumor Growth and Angiogenesis in Neuroblastomas
This compound, by targeting PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, inhibits tumor growth and angiogenesis in experimental neuroblastomas in mice. The drug results in significant growth inhibition of various human neuroblastoma xenografts and is well tolerated. It also reduces tumor angiogenesis significantly (Bäckman & Christofferson, 2005).
Sensitivity in Pediatric Acute Myeloid Leukemia
Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, are more sensitive to this compound than wild-type FLT3 and KIT samples. This suggests the potential for clinical evaluation of this compound or similar agents combined with chemotherapy in pediatric AML (Goemans et al., 2010).
Enhanced Survival in Leukemic Mice with FLT3 Inhibition
This compound, when combined with chemotherapy, enhances survival in leukemic mice. This is evident in models of acute promyelocytic leukemia (APL) with activated FLT3, where the combination therapy increases median survival significantly compared to controls, suggesting that targeted therapeutics can overcome resistance to traditional chemotherapies in AML (Lee, Ševčíková, & Kogan, 2007).
Phase I Study in Dogs with Spontaneous Malignancies
In a Phase I trial, SU11654 (similar to this compound) showed activity against a variety of spontaneous malignancies in dogs. This includes measurable objective responses in a variety of cancers, indicating that oral administration of kinase inhibitors can exhibit significant antineoplastic activity (London et al., 2003).
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SU11657; SU11657; SU11657. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.